Araloside A

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Araloside A, a triterpenoid saponin extracted from the roots of Aralia taibaiensis, primarily targets the H+/K±ATPase enzyme and mitochondrial-mediated signaling pathways . The H+/K±ATPase enzyme plays a crucial role in gastric acid secretion, making it a significant target for gastroprotective effects.

Mode of Action

this compound interacts with the H+/K±ATPase enzyme, inhibiting its activity. This inhibition reduces gastric acid secretion, which is beneficial in treating gastric ulcers . Additionally, this compound influences mitochondrial pathways by inhibiting the release of cytochrome c into the cytoplasm, thereby preventing the activation of caspase-9 and caspase-3, which are crucial for apoptosis .

Biochemical Pathways

The primary biochemical pathways affected by this compound include the mitochondrial apoptosis pathway and the inflammatory response pathway. By inhibiting cytochrome c release and caspase activation, this compound prevents apoptosis and promotes cell survival. It also down-regulates pro-apoptotic proteins like Bax and up-regulates anti-apoptotic proteins like Bcl-2, enhancing the Bcl-2/Bax ratio . This modulation of apoptotic pathways helps in reducing gastric mucosal injury.

Pharmacokinetics

this compound exhibits poor absolute bioavailability due to its low absorption in the gastrointestinal tract . The compound undergoes limited absorption, distribution, metabolism, and excretion (ADME) processes, which impacts its overall bioavailability. Strategies to enhance its bioavailability include formulation modifications and the use of absorption enhancers.

Result of Action

At the molecular level, this compound’s inhibition of H+/K±ATPase activity leads to reduced gastric acid secretion. At the cellular level, its anti-apoptotic effects result in decreased cell death and improved gastric mucosal integrity . These actions collectively contribute to its gastroprotective effects, making it a potential therapeutic agent for treating gastric ulcers.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, the compound’s stability might be compromised in highly acidic environments, affecting its therapeutic efficacy. Additionally, interactions with other medications or dietary components can alter its absorption and bioavailability, necessitating careful consideration in clinical settings .

This compound’s multifaceted mechanism of action, involving enzyme inhibition, modulation of apoptotic pathways, and its pharmacokinetic properties, underscores its potential as a therapeutic agent.

Biochemische Analyse

Biochemical Properties

Araloside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the enzyme renin, where it exhibits low inhibitory activity with an IC50 value of 77.4 μM . Additionally, this compound has been shown to modulate the Fas/FasL pathway, which is involved in apoptotic cell death . This interaction suggests that this compound may have potential therapeutic applications in conditions characterized by excessive apoptosis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human MH7A rheumatoid arthritis fibroblast-like synoviocytes, this compound increases apoptosis and decreases the production of pro-inflammatory cytokines such as IL-1β and IL-6 . Furthermore, this compound, in combination with L-ascorbic acid, has been shown to enhance cellular antioxidant status by increasing cell viability, antioxidant enzyme activity, and inhibiting the release of lactate dehydrogenase (LDH) and the accumulation of malondialdehyde (MDA) . These effects highlight the potential of this compound in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It has been found to inhibit the activity of H+/K±ATPase, which plays a role in gastric acid secretion . Additionally, this compound modulates mitochondrial-mediated signaling pathways by inhibiting the release of mitochondrial cytochrome c into the cytoplasm and suppressing the activities of caspase-9 and caspase-3 . These actions contribute to its gastroprotective effects. Furthermore, this compound has been shown to down-regulate the mRNA and protein expressions of apoptosis protease-activating factor-1 and cleaved poly (ADP ribose) polymerase-1, while up-regulating Bcl-2 mRNA and protein expressions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability and maintains its activity over extended periods . In in vitro studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of pro-apoptotic protein expression and promotion of anti-apoptotic protein expression . These findings suggest that this compound can provide prolonged therapeutic benefits in various experimental models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on ethanol- and aspirin-induced gastric ulcer in mice, this compound was administered at doses of 10, 20, and 40 mg/kg . The results indicated that higher doses of this compound significantly improved gastric mucosal blood flow, gastric binding mucus volume, and ulcer inhibition rate

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to interact with enzymes such as cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT), which are involved in the biosynthesis of triterpenoid saponins . These interactions suggest that this compound may influence metabolic flux and metabolite levels, contributing to its pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied extensively. After oral administration, this compound is distributed in various organs, including the liver, heart, spleen, lung, kidney, and brain . The highest concentrations of this compound were observed in the liver, indicating its primary site of action . Additionally, this compound has been shown to cross the blood-brain barrier, suggesting potential effects on the central nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Studies have shown that this compound localizes to the endoplasmic reticulum, where it interacts with CYP450 proteins involved in triterpenoid biosynthesis . This localization is essential for its role in modulating metabolic pathways and exerting its pharmacological effects.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Araloside A umfasst mehrere Schritte, beginnend mit der Extraktion der Wurzelrinde von Aralia elata. Der Prozess beinhaltet:

Extraktion: Die Wurzelrinde wird mit Lösungsmitteln wie Methanol oder Ethanol extrahiert.

Reinigung: Der Extrakt wird dann mit chromatographischen Techniken gereinigt, um this compound zu isolieren.

Charakterisierung: Die isolierte Verbindung wird mit spektroskopischen Methoden wie Kernresonanzspektroskopie (NMR) und Massenspektrometrie (MS) charakterisiert.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist in industriellen Umgebungen zur Reinigung von this compound üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Araloside A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Araloside A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Ausgangsmaterial für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Geschwüren und oxidativen Stress-bedingten Erkrankungen.

Industrie: Wird aufgrund seiner antioxidativen Eigenschaften bei der Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere Mechanismen:

Gastroprotektive Wirkungen: Es unterdrückt die Aktivität der H+/K±ATPase, reduziert die Magensäuresekretion und schützt die Magenschleimhaut.

Antioxidative Aktivität: Es verstärkt die Aktivität von antioxidativen Enzymen wie Superoxiddismutase und Katalase und reduziert oxidativen Stress.

Anti-Apoptotische Wirkungen: Es hemmt die Freisetzung von mitochondrialem Cytochrom c und die Aktivierung von Caspasen, wodurch Zelltod verhindert wird

Ähnliche Verbindungen:

Ginsenoside: Ähnlich wie this compound sind Ginsenoside ebenfalls Triterpensaponine mit verschiedenen biologischen Aktivitäten.

Saponine aus Panax japonicus: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf und zeigen ähnliche biologische Wirkungen.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Anti-Ulkus-Eigenschaften und seiner Fähigkeit, mehrere Signalwege zu modulieren, ein vielversprechender Kandidat für therapeutische Anwendungen .

Vergleich Mit ähnlichen Verbindungen

Ginsenosides: Similar to Araloside A, ginsenosides are also triterpenoid saponins with various biological activities.

Saponins from Panax japonicus: These compounds share structural similarities with this compound and exhibit similar biological effects.

Uniqueness: this compound is unique due to its specific anti-ulcer properties and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .

Eigenschaften

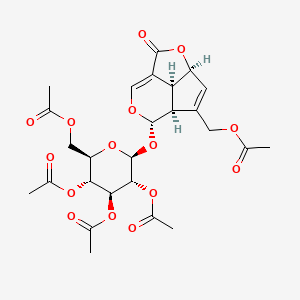

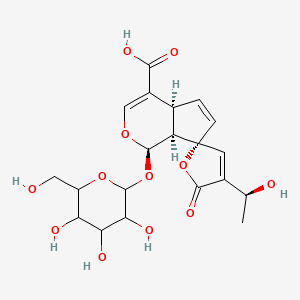

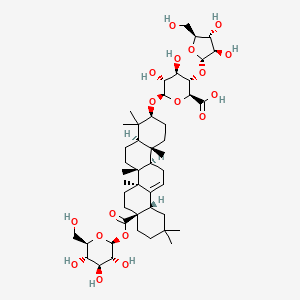

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFNXMDCOFFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

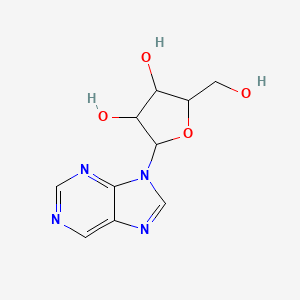

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7518-22-1 | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.